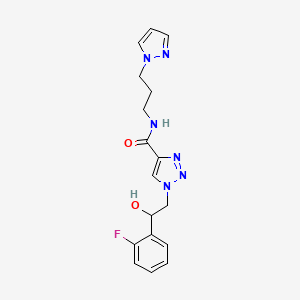

N-(3-(1H-pyrazol-1-yl)propyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Characterization

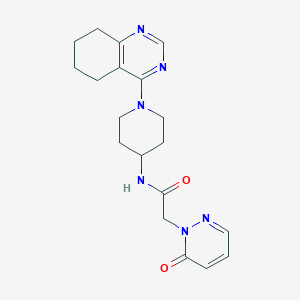

Synthesis Techniques : The compound's synthesis involves bioisosteric replacement of indazole rings, frequently associated with synthetic cannabinoids, with a pyrazole ring system. This method was used in the synthesis of a related compound, 3,5-AB-CHMFUPPYCA, highlighting the versatility and innovation in synthetic approaches for such compounds (McLaughlin et al., 2016).

Characterization of Novel Derivatives : Novel benzamide-based 5-aminopyrazoles and their corresponding derivatives were synthesized, showcasing the potential for creating diverse molecular structures with potentially varied biological activities. This approach reflects the adaptability in synthesizing and characterizing derivatives of the parent compound for various applications (Hebishy et al., 2020).

Biological Activity and Pharmacological Potential

Antiviral Activity : Compounds structurally related to the parent compound have shown promise in antiviral applications, particularly against the H5N1 avian influenza virus. This indicates potential routes for the development of antiviral agents using similar molecular frameworks (Flefel et al., 2012).

Antimicrobial and Antifungal Properties : The structural relatives of the compound have been shown to possess significant antimicrobial and antifungal activities, suggesting its potential application in developing new antimicrobial agents (Pervaram et al., 2017); (Du et al., 2015).

Anticancer Potential : Related compounds have exhibited cytotoxic effects against various cancer cell lines, indicating the potential utility of the compound in cancer research and therapy development (Kelly et al., 2007).

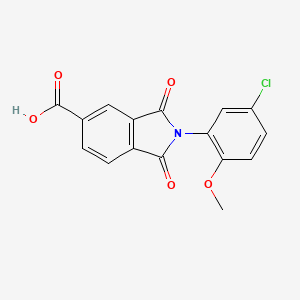

Chemical Properties and Applications

Fluorescent Dyes and Sensors : Derivatives of the compound have been used in the synthesis of fluorescent dyes, demonstrating its utility in developing novel chemical sensors and imaging agents (Witalewska et al., 2019).

Molecular Docking and Drug Design : The compound's derivatives have been used in molecular docking studies, suggesting its utility in the field of drug design and pharmaceutical research (Fedotov et al., 2022).

Structural Diversity for Biological Targeting : The ability to synthesize various derivatives and analogs of the compound allows for the exploration of different biological targets, enhancing its applicability in diverse biomedical research areas.

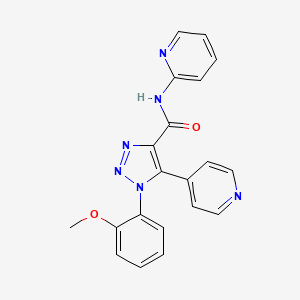

Mechanism of Action

Target of Action

It is known that compounds containing imidazole, a similar heterocyclic moiety, have a broad range of biological activities and can interact with various targets such as enzymes, receptors, and dna .

Mode of Action

Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Imidazole derivatives, which share a similar structure, have been reported to influence a variety of biochemical pathways, including those involved in antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .

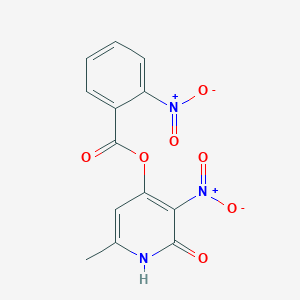

Pharmacokinetics

Compounds with similar structures are generally well absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .

Result of Action

Compounds with similar structures have been reported to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

properties

IUPAC Name |

1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN6O2/c18-14-6-2-1-5-13(14)16(25)12-24-11-15(21-22-24)17(26)19-7-3-9-23-10-4-8-20-23/h1-2,4-6,8,10-11,16,25H,3,7,9,12H2,(H,19,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKGAXOLNOFXKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN2C=C(N=N2)C(=O)NCCCN3C=CC=N3)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-pyrazol-1-yl)propyl)-1-(2-(2-fluorophenyl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-1-pentyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2466921.png)

![ethyl 3-methyl-1-(4-methylphenyl)-4-{[3-(trifluoromethyl)benzyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2466927.png)

![N-(2-hydroxyethyl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B2466931.png)

![(4-Methyl-3-nitrophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2466932.png)

![3-[[1-(Oxolane-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2466939.png)

![1-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2466941.png)

![8-Azepan-1-yl-3-methyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-3,7-dihydro-purine-2,6-dione](/img/structure/B2466944.png)